The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule with significant potential in medicinal chemistry. It is classified under the category of hydrazones and triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 518.04 g/mol .
The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:
The molecular structure features a triazole ring connected to a sulfanyl group and an acetohydrazide moiety. The presence of multiple aromatic rings contributes to its stability and potential interactions with biological targets.
Cc(cc1)ccc1-n1c(SCC(N/N=C/c(cccc2CC=C)c2O)=O)nnc1-c(cc1)ccc1Cl
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like this often involves interaction with specific biological targets:
This compound shows promise in various scientific applications:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0